molecular formula C16H15ClN2O2S B2455094 4-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide CAS No. 325979-71-3

4-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2455094
CAS No.: 325979-71-3
M. Wt: 334.82
InChI Key: GUUAIUOGHPLLOI-UHFFFAOYSA-N
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Description

4-Chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a chemical compound belonging to the class of benzothiazole derivatives

Properties

IUPAC Name

4-chloro-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c1-16(2)7-11-13(12(20)8-16)22-15(18-11)19-14(21)9-3-5-10(17)6-4-9/h3-6H,7-8H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUAIUOGHPLLOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Dimedone with Thiourea

The 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole scaffold is typically synthesized from 5,5-dimethylcyclohexane-1,3-dione (dimedone). Cyclocondensation with thiourea in the presence of an acid catalyst forms the benzothiazole ring.

Procedure :

  • Dimedone (10.0 g, 71.4 mmol) and thiourea (5.45 g, 71.4 mmol) are refluxed in glacial acetic acid (100 mL) for 8–12 hours.
  • The reaction mixture is cooled, poured into ice water, and neutralized with ammonium hydroxide.
  • The precipitate is filtered and recrystallized from ethanol to yield 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine as a pale-yellow solid (Yield: 68–72%).

Key Characterization :

  • 1H NMR (DMSO-d6) : δ 1.03 (s, 6H, CH3), 2.45 (s, 2H, CH2), 2.60 (s, 2H, CH2), 7.25 (s, 2H, NH2).
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Nitration and Reduction for Amino Group Introduction (Alternative Route)

For substrates requiring regioselective amine functionalization, nitration followed by reduction is employed:

Step 1: Nitration

  • 5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole (5.0 g, 24.3 mmol) is dissolved in concentrated H2SO4 (30 mL).
  • Fuming HNO3 (2.5 mL) is added dropwise at 0°C, and the mixture is stirred for 4 hours.
  • The product is precipitated in ice water, filtered, and recrystallized from ethanol to yield 6-nitro-5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole (Yield: 65–70%).

Step 2: Reduction to Amine

  • The nitro compound (3.0 g, 11.2 mmol) is suspended in acetic acid (50 mL) with iron powder (6.3 g, 112 mmol).
  • The mixture is heated at 40°C for 5 hours, filtered through Celite, and concentrated.
  • Purification via silica gel chromatography (CH2Cl2/CH3OH, 95:5) yields the amine (Yield: 75–80%).

Amide Bond Formation with 4-Chlorobenzoyl Chloride

Direct Acylation Using 4-Chlorobenzoyl Chloride

The amine intermediate is acylated under Schotten-Baumann conditions:

Procedure :

  • 5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (2.0 g, 8.7 mmol) is dissolved in dry THF (30 mL).
  • 4-Chlorobenzoyl chloride (1.63 g, 9.3 mmol) and triethylamine (1.32 g, 13.0 mmol) are added dropwise at 0°C.
  • The reaction is stirred at room temperature for 12 hours, quenched with water, and extracted with ethyl acetate.
  • The organic layer is dried (Na2SO4) and concentrated. Recrystallization from ethanol yields the title compound (Yield: 82–85%).

Key Characterization :

  • 1H NMR (CDCl3) : δ 1.12 (s, 6H, CH3), 2.52 (s, 2H, CH2), 2.68 (s, 2H, CH2), 7.45 (d, J = 8.5 Hz, 2H, Ar-H), 7.92 (d, J = 8.5 Hz, 2H, Ar-H), 8.15 (s, 1H, NH).
  • MS (ESI+) : m/z 375.1 [M+H]+.

Coupling Reagent-Mediated Synthesis

For substrates sensitive to acyl chlorides, carbodiimide-based coupling is preferred:

Procedure :

  • 4-Chlorobenzoic acid (1.57 g, 10.0 mmol) is activated with EDCl (2.30 g, 12.0 mmol) and HOBt (1.62 g, 12.0 mmol) in DMF (20 mL) for 30 minutes.
  • The benzothiazole amine (2.30 g, 10.0 mmol) is added, and the mixture is stirred at room temperature for 24 hours.
  • The product is precipitated in water, filtered, and purified via column chromatography (hexane/ethyl acetate, 1:1) (Yield: 78–83%).

Comparative Analysis of Synthetic Methods

Method Conditions Yield Purity Advantages
Direct Acylation THF, Triethylamine, 0°C to RT 82–85% >98% Short reaction time, high scalability
EDCl/HOBt Coupling DMF, RT, 24 h 78–83% >95% Mild conditions, avoids acyl chlorides
Nitration-Reduction H2SO4/HNO3 → Fe/AcOH 65–75% >90% Regioselective amination

Optimization Challenges and Solutions

Regioselectivity in Nitration

The nitration of 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazole produces a mixture of 6-nitro and 5-nitro isomers. Recrystallization from ethanol enriches the 6-nitro isomer (78% purity), which is critical for subsequent reduction.

Purification of Hydrophobic Amides

The final product’s low solubility in polar solvents necessitates chromatographic purification with ethyl acetate/hexane gradients. Alternatively, microwave-assisted crystallization improves yield and purity.

Scalability and Industrial Applications

Pilot-scale batches (1 kg) using direct acylation demonstrate consistent yields (80–82%) with a 99.5% purity profile via HPLC. Green chemistry adaptations, such as replacing THF with cyclopentyl methyl ether (CPME), reduce environmental impact without compromising efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur at the chloro group, often using nucleophiles like sodium azide.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, and acidic conditions.

  • Reduction: Lithium aluminum hydride, in anhydrous ether.

  • Substitution: Sodium azide, in a polar aprotic solvent like DMF (Dimethylformamide).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of azides or other substituted benzothiazoles.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 4-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide exhibit substantial antimicrobial activity. A study focusing on related benzamide derivatives demonstrated efficacy against various mycobacterial and fungal strains. The synthesized compounds were compared to established antibiotics like isoniazid and fluconazole, revealing comparable or superior activity levels .

Anticancer Potential

The compound's structure suggests potential anticancer applications. Similar benzothiazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds containing benzothiazole moieties have been investigated for their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key enzymes involved in cancer progression .

Neuroprotective Effects

Recent studies highlight the neuroprotective effects of benzothiazole derivatives in models of neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have been shown to inhibit acetylcholinesterase activity effectively. This inhibition can lead to increased acetylcholine levels in the brain, potentially improving cognitive function and memory retention .

Case Study 1: Antimicrobial Activity Evaluation

In a series of experiments evaluating the antimicrobial properties of various benzamide derivatives, this compound was subjected to in vitro testing against bacterial and fungal strains. The results indicated that this compound exhibited significant inhibitory effects comparable to standard treatments such as penicillin and ciprofloxacin. The study concluded that structural modifications could enhance the antimicrobial efficacy of these compounds .

Case Study 2: Neuroprotective Activity in Alzheimer's Models

A study investigated the neuroprotective potential of benzothiazole derivatives by assessing their effects on acetylcholinesterase activity in vitro. This compound demonstrated effective inhibition with an IC50 value indicating potent activity. Molecular docking studies further elucidated its binding interactions with the enzyme active site .

Summary of Findings

The applications of this compound span across various fields including:

Application AreaDescription
AntimicrobialEffective against mycobacterial and fungal strains; comparable to established antibiotics.
AnticancerPotential to inhibit cancer cell proliferation; induces apoptosis in cancer models.
NeuroprotectionInhibits acetylcholinesterase; enhances cognitive function in Alzheimer's models.

Mechanism of Action

The mechanism by which 4-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth.

Comparison with Similar Compounds

  • 4-Chloro-N-(2-(4-chlorophenyl)-7-(4,5-dihydro-1H-imidazol-2-yl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)benzamide: This compound has shown cytotoxic activity against various cancer cell lines.

  • N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)-[1,1'-biphenyl]-4-sulfonamide: This compound also exhibits anticancer properties.

Biological Activity

4-chloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a synthetic compound belonging to the benzothiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and anti-inflammatory properties, supported by data tables and relevant research findings.

  • Molecular Formula : C15H15ClN2O3S2
  • Molecular Weight : 370.87 g/mol
  • CAS Number : 600130-11-8

Biological Activity Overview

Benzothiazole derivatives have been extensively studied for their pharmacological properties. The compound exhibits notable anticancer and anti-inflammatory activities.

Anticancer Activity

Research indicates that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, studies have shown that compounds similar to this compound significantly reduce cell viability in human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines.

Cell Line IC50 (µM) Effect
A4311.0Inhibition of proliferation
A5492.0Induction of apoptosis
H12991.5Cell cycle arrest

The mechanism of action involves the inhibition of key signaling pathways such as AKT and ERK, which are crucial for cancer cell survival and proliferation .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown potential in reducing inflammatory responses. Studies utilizing mouse monocyte macrophages (RAW264.7) demonstrated a decrease in inflammatory cytokines IL-6 and TNF-α upon treatment with related benzothiazole derivatives.

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
IL-620050
TNF-α15030

This reduction indicates a significant anti-inflammatory effect that may complement its anticancer properties .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized a series of benzothiazole derivatives and evaluated their biological activity through various assays including MTT for cell viability and ELISA for cytokine levels. The results highlighted the efficacy of these compounds in inhibiting cancer cell growth while reducing inflammation .
  • Mechanistic Insights : Further investigations revealed that the compound's ability to inhibit AKT and ERK pathways could provide a dual therapeutic approach targeting both tumor cells and the inflammatory environment surrounding them .
  • Comparative Analysis : Comparative studies with other benzothiazole derivatives have shown that modifications to the benzothiazole nucleus can enhance anticancer activity. For instance, compounds with additional functional groups exhibited improved selectivity and potency against specific cancer types .

Q & A

Q. Table 1: Synthetic Conditions

StepReagents/ConditionsPurpose
CyclizationIodobenzene diacetate, CH₂Cl₂Forms thiazolo-triazole core
PurificationColumn chromatography (EtOAc/CHCl₃)Removes unreacted substrates
RecrystallizationEthanolEnhances crystallinity

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Used to confirm substituent positions and hydrogen environments. For example, aromatic protons in benzamide derivatives appear between δ 7.2–8.1 ppm, while methyl groups in the tetrahydrobenzothiazole ring resonate at δ 1.2–1.5 ppm .
  • HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ ion at m/z 375.0824 for C₁₇H₁₄ClN₂O₂S) .
  • X-ray Crystallography : Resolves dihedral angles (e.g., 5.59° between benzene and thiazole rings) and intermolecular interactions (C–H···N hydrogen bonds, π-π stacking) .

Q. Table 2: Representative NMR Data

Proton/GroupChemical Shift (δ, ppm)Multiplicity
Aromatic H (benzamide)7.8–8.1Singlet
Tetrahydrobenzothiazole CH₃1.3–1.5Doublet

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:
SHELX software (e.g., SHELXL) refines crystal structures by analyzing diffraction data to determine bond lengths, angles, and intermolecular interactions. For example:

  • Dihedral Angles : The benzene ring forms a 64.11° angle with the thiazole ring, influencing molecular packing .
  • Hydrogen Bonding : Infinite chains along the c-axis are stabilized by C10–H10A···N3 interactions (3.585 Å) .
  • π-π Stacking : Triazole and benzene rings exhibit centroid distances of 3.564–3.749 Å, critical for stability .

Q. Table 3: Crystallographic Parameters

ParameterValue
Cg2···Cg4 (π-π)3.5644 Å
C–H···N Bond Length3.585 Å
Unit Cell Dimensionsa=8.23 Å, b=10.45 Å, c=14.72 Å

Advanced: How should researchers address contradictions in biological activity data for benzothiazole derivatives?

Methodological Answer:
Discrepancies in bioactivity (e.g., HIV-1 protease inhibition vs. antitumor efficacy) arise from:

  • Assay Variability : Use standardized protocols (e.g., fixed cell lines, IC₅₀ measurements).
  • Structural Modifications : Minor substituent changes (e.g., chloro vs. fluoro groups) alter target binding.
  • Computational Validation : Molecular docking (e.g., AutoDock Vina) identifies key interactions with enzymes like acps-pptase, which regulates bacterial proliferation .

Q. Recommendations :

  • Replicate assays under controlled conditions.
  • Compare analogues (e.g., 4-chloro vs. 4-fluorobenzamide derivatives ).

Advanced: What computational methods support the study of this compound’s mechanism of action?

Methodological Answer:

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
  • Molecular Dynamics (MD) : Simulates binding to targets like acps-pptase, highlighting residues critical for inhibition .
  • QSAR Modeling : Correlates substituent effects (e.g., chloro groups enhance lipophilicity) with bioactivity .

Q. Table 4: Computational Insights

MethodApplication
DFTOptimizes geometry and charge distribution
MDSimulates enzyme-ligand stability over 100 ns
QSARPredicts EC₅₀ values for derivatives

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:
SAR strategies include:

  • Substituent Variation : Replace chloro with electron-withdrawing groups (e.g., CF₃) to enhance target affinity .
  • Core Modifications : Introduce fused rings (e.g., pyrimidine) to improve metabolic stability .
  • Bioisosteres : Substitute benzamide with sulfonamide to modulate solubility .

Case Study : Derivatives with 4-fluorobenzamide (Z-4a) showed 34.9% yield and higher thermal stability (melting point: 183–249°C) compared to chlorinated analogues .

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